molecular formula C21H19N5OS2 B12186590 (5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B12186590
M. Wt: 421.5 g/mol
InChI Key: FGZFARIAXHYDLZ-UHFFFAOYSA-N
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Description

“(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Condensation Reaction: Reacting 2-phenylethylamine with a suitable aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a thiocarbonyl compound to form the thiazolidinone ring.

    Functionalization: Introducing the triazole moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The triazole and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases.

Medicine

    Anticancer: Research indicates potential anticancer activity through inhibition of specific molecular targets.

    Drug Development: Can serve as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibits enzymes involved in microbial or cancer cell metabolism.

    Receptor Binding: Binds to specific receptors to modulate biological pathways.

    DNA Interaction: Interacts with DNA to inhibit replication or transcription in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Triazole Derivatives: Widely used in antifungal medications.

    Phenylethylamines: Commonly found in various psychoactive substances.

Biological Activity

The compound (5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This compound's unique structure suggests potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5OS2C_{21}H_{19}N_{5}OS_{2} with a molecular weight of 421.5 g/mol. The structural complexity includes a thiazolidinone core, a phenylethyl group, and a triazole moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC21H19N5OS2C_{21}H_{19}N_{5}OS_{2}
Molecular Weight421.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation. For instance, its structural similarities to known enzyme inhibitors suggest potential competitive inhibition mechanisms.

Receptor Binding : The presence of the triazole moiety allows for interaction with various receptors, potentially modulating signaling pathways involved in inflammation and immune response.

DNA Interaction : The compound may also interact with DNA, inhibiting replication or transcription processes in cancer cells.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with thiazolidinone derivatives similar to this compound:

  • Antimicrobial Activity : Thiazolidinones have shown promising results against various bacterial strains. For example, derivatives have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. A study on structurally similar compounds reported IC50 values in the micromolar range against several cancer cell lines.
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models.

Case Study: Anticancer Activity

A recent investigation into a series of thiazolidinone derivatives revealed that compounds with similar structural features to (5E)-3-(2-phenylethyl)-2-thioxo exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 15 µM for one derivative, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

To understand the biological activity better, it is useful to compare this compound with other known thiazolidinones and triazole derivatives:

Compound Class Biological Activity Reference
ThiazolidinedionesAntidiabetic properties
Triazole DerivativesAntifungal activity
PhenylethylaminesPsychoactive effects

Properties

Molecular Formula

C21H19N5OS2

Molecular Weight

421.5 g/mol

IUPAC Name

4-hydroxy-3-(2-phenylethyl)-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C21H19N5OS2/c27-20-19(29-21(28)26(20)11-10-16-4-2-1-3-5-16)12-23-18-8-6-17(7-9-18)13-25-15-22-14-24-25/h1-9,12,14-15,27H,10-11,13H2

InChI Key

FGZFARIAXHYDLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC=C(C=C3)CN4C=NC=N4)O

Origin of Product

United States

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